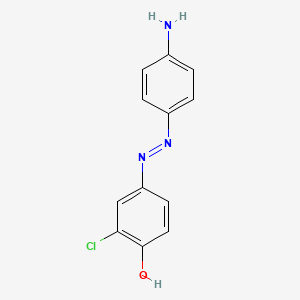
(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol: 4-[(E)-(4-aminophenyl)diazenyl]phenol , is a chemical compound with the molecular formula C12H10N2OCl. It features an azo group (N=N) and a chlorophenol moiety. The compound’s structure is characterized by the presence of a diazo linkage (N=N) between the amino group and the phenolic ring.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves diazotization of 4-aminophenol followed by coupling with 2-chlorophenol. The reaction proceeds as follows:
-
Diazotization
- 4-Aminophenol reacts with sodium nitrite (NaNO2) in acidic conditions to form the diazonium salt.
- The diazonium salt is highly reactive and can couple with various aromatic compounds.
-
Coupling Reaction
- The diazonium salt is then coupled with 2-chlorophenol (o-chlorophenol) under alkaline conditions.
- The coupling reaction forms the target compound, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.
Industrial Production:
Industrial production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Reduction: Reduction of the diazo group to an amino group is possible.
Common Reagents and Conditions:
Diazotization: NaNO, HCl, low temperature.
Coupling: Alkaline conditions (NaOH), temperature control.
Major Products:
The major product is the target compound itself, (E)-4-((4-aminophenyl)diazenyl)-2-chlorophenol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a model compound for studying diazo coupling reactions.
Biology: Investigated for potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Used as a dye intermediate and in colorants.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
While (E)-4-((4-Aminophenyl)diazenyl)-2-chlorophenol is unique due to its specific substitution pattern and diazo linkage, similar compounds include:
4-Aminophenol: Lacks the diazo group.
4-Chlorophenol: Lacks the azo linkage.
Properties
CAS No. |
669092-47-1 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-[(4-aminophenyl)diazenyl]-2-chlorophenol |
InChI |
InChI=1S/C12H10ClN3O/c13-11-7-10(5-6-12(11)17)16-15-9-3-1-8(14)2-4-9/h1-7,17H,14H2 |
InChI Key |
YEYYEANBVVPSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)


![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)


![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)


![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)
![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)
